molecular formula C19H17F3N2O B5342498 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide

カタログ番号 B5342498
分子量: 346.3 g/mol
InChIキー: FERATMTZOGQDCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. MI-773 is a potent and selective inhibitor of the p53-MDM2 interaction, which is a critical pathway in the regulation of the tumor suppressor protein p53.

作用機序

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide binds to the hydrophobic cleft of MDM2 and prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be a potent and selective inhibitor of the p53-MDM2 interaction, with an IC50 value of 0.88 nM.
Biochemical and Physiological Effects:
This compound has been shown to induce p53-dependent apoptosis in various types of cancer cells, including acute myeloid leukemia, neuroblastoma, and breast cancer. This compound has also been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

実験室実験の利点と制限

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a potent and selective inhibitor of the p53-MDM2 interaction, making it a valuable tool for studying the p53 tumor suppressor pathway. This compound has been shown to be effective in inducing apoptosis and cell cycle arrest in various types of cancer cells. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential off-target effects.

将来の方向性

There are several future directions for the study of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide. One potential direction is the development of this compound analogs with improved pharmacokinetic properties and reduced off-target effects. Another potential direction is the investigation of the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the efficacy of this compound in vivo and in clinical trials.

合成法

The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a multi-step process that involves the reaction of various chemicals and reagents. The initial step involves the reaction of 2-methyl-1H-indole with ethyl bromoacetate to form the ester intermediate. The ester intermediate is then hydrolyzed to form the corresponding carboxylic acid. In the next step, the carboxylic acid is converted to the acid chloride, which is then reacted with 4-(trifluoromethyl)aniline to form this compound.

科学的研究の応用

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide has been extensively studied for its potential in cancer treatment. The p53 tumor suppressor pathway plays a critical role in preventing the development and progression of cancer. However, in many types of cancer, this pathway is disrupted due to overexpression of MDM2, which is a negative regulator of p53. This compound selectively inhibits the interaction between p53 and MDM2, leading to the stabilization and activation of p53. This, in turn, leads to the induction of cell cycle arrest and apoptosis in cancer cells.

特性

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O/c1-12-15(16-4-2-3-5-17(16)24-12)10-11-23-18(25)13-6-8-14(9-7-13)19(20,21)22/h2-9,24H,10-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERATMTZOGQDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。